molecular formula C13H24O3 B14590667 Acetic acid;3-tert-butyl-4,4-dimethylpent-2-enal CAS No. 61570-66-9

Acetic acid;3-tert-butyl-4,4-dimethylpent-2-enal

Cat. No.: B14590667
CAS No.: 61570-66-9
M. Wt: 228.33 g/mol
InChI Key: MULSNVAODKGSPC-UHFFFAOYSA-N
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Description

Acetic acid;3-tert-butyl-4,4-dimethylpent-2-enal is an organic compound that features both an acetic acid moiety and an aldehyde group. This compound is notable for its unique structure, which includes a tert-butyl group and a dimethylpent-2-enal chain. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-tert-butyl-4,4-dimethylpent-2-enal can be achieved through several methods. One common approach involves the reaction of acetic acid with 3-tert-butyl-4,4-dimethylpent-2-enal under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where acetic acid and 3-tert-butyl-4,4-dimethylpent-2-enal are combined. The process is optimized for efficiency and yield, with careful monitoring of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-tert-butyl-4,4-dimethylpent-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Acid chlorides and alcohols are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters and other derivatives.

Scientific Research Applications

Acetic acid;3-tert-butyl-4,4-dimethylpent-2-enal has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;3-tert-butyl-4,4-dimethylpent-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The acetic acid moiety can participate in acid-base reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid tert-butyl ester: Similar in structure but lacks the aldehyde group.

    3-tert-butyl-4,4-dimethylpent-2-enal: Similar but does not contain the acetic acid moiety.

Properties

CAS No.

61570-66-9

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

acetic acid;3-tert-butyl-4,4-dimethylpent-2-enal

InChI

InChI=1S/C11H20O.C2H4O2/c1-10(2,3)9(7-8-12)11(4,5)6;1-2(3)4/h7-8H,1-6H3;1H3,(H,3,4)

InChI Key

MULSNVAODKGSPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)C(=CC=O)C(C)(C)C

Origin of Product

United States

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